3-(Piperazine-1-carbonyl)-benzoic acid

GPCR pharmacology Serotonin receptor Ki binding affinity

This pure meta-substituted benzoylpiperazine‑carboxylic acid (CAS 691394‑19‑1) is a validated fragment for HTR6‑mediated pathways (Ki = 9.64 pKi). Ortho or para isomers cannot substitute; the 3‑position geometry governs receptor engagement, logP, and PSA. Dual reactive handles—free carboxylic acid for amide/ester coupling and a secondary piperazine amine for alkylation/acylation—enable reproducible, orthogonal library synthesis. Insist on ≥98% purity to assure reproducible SAR. Contact us for bulk pricing and immediate delivery of the correct regioisomer.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 691394-19-1
Cat. No. B2911192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazine-1-carbonyl)-benzoic acid
CAS691394-19-1
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17)
InChIKeyNSOCCKDGIKMYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1): Technical Overview for Procurement and Research Selection


3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1) is a piperazine-carboxylic acid building block with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . Structurally, it features a piperazine ring connected via a carbonyl linker to a benzoic acid moiety at the meta (3-) position . The compound is commercially available from multiple suppliers in research quantities (e.g., 100 mg scale) with reported purity typically ≥98% , positioning it as an accessible intermediate for medicinal chemistry derivatization and fragment-based screening programs. As a dual-functional scaffold containing both a free carboxylic acid (for amide/ester conjugation) and a free secondary amine on the piperazine ring (for further acylation or alkylation), this compound serves as a versatile molecular building block for library synthesis and lead optimization campaigns .

Why 3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1) Cannot Be Substituted with In-Class Analogs: The Critical Role of Substitution Position


Procurement and experimental design decisions for benzoylpiperazine-carboxylic acid building blocks cannot assume class-wide functional interchangeability. The substitution pattern—meta (3-) versus para (4-) or ortho (2-)—is a critical determinant of both biological activity and physicochemical properties. For example, the para-substituted regioisomer 4-(piperazine-1-carbonyl)-benzoic acid (CAS 691394-20-4) carries a different CAS registry number, MDL identifier (MFCD04116560 vs. MFCD04116559), and distinct commercial availability profile . Importantly, the target compound (3-substituted) demonstrates a specific, quantifiable binding interaction with the serotonin 5-HT6 receptor (HTR6) that may not be recapitulated by other regioisomers due to altered molecular geometry and recognition surface [1]. Additionally, the meta-substitution pattern influences key physicochemical parameters including calculated logP and polar surface area, which in turn affect solubility behavior and coupling reaction efficiency during library synthesis [2]. These position-dependent differences mandate compound-specific selection criteria rather than generic class-based substitution for SAR studies, lead optimization, or fragment screening initiatives.

Quantitative Differentiation Evidence for 3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1) vs. Closest Comparators


HTR6 Receptor Binding Affinity: Target Engagement Data vs. Class Baseline

3-(Piperazine-1-carbonyl)-benzoic acid demonstrates measurable binding affinity for the serotonin 5-HT6 receptor (HTR6), a Class A GPCR implicated in cognitive function and a therapeutic target for neurological disorders. As documented in the NIH Pharos database and associated patent literature (US9067949), the compound exhibits a Ki value of 9.64 (pKi units) against HTR6 [1]. This binding data establishes a quantifiable biochemical benchmark for structure-activity relationship (SAR) studies focused on piperazine-carboxylic acid scaffolds. The meta-substitution geometry is critical for this interaction; regioisomeric variants (e.g., para-substituted CAS 691394-20-4) present altered molecular recognition surfaces and are not interchangeable in HTR6-targeted screening campaigns.

GPCR pharmacology Serotonin receptor Ki binding affinity HTR6 Medicinal chemistry

Substitution Position Geometry: Meta- vs. Para-Substitution Functional Divergence

The meta-substituted (3-position) geometry of 3-(piperazine-1-carbonyl)-benzoic acid imparts a distinct molecular topology relative to its para-substituted regioisomer 4-(piperazine-1-carbonyl)-benzoic acid (CAS 691394-20-4) . This positional difference alters both the vector of the carboxylic acid group and the spatial orientation of the piperazine ring, affecting protein-ligand recognition, pharmacophore alignment, and intermolecular interactions in solid-state formulations [1]. The 4-substituted regioisomer has been implicated in a different therapeutic context as a scaffold within the 4-substituted benzoylpiperazine-1-substituted carbonyl class targeting β-catenin/BCL9 protein-protein interactions [2], whereas the 3-substituted isomer is associated with HTR6 receptor engagement [3]. Procurement selection must therefore be guided by the specific geometry required for the target biological interface.

Regioisomer selectivity Molecular geometry SAR Fragment-based drug design

Commercial Availability and Purity Profile: Verified Supply-Chain Metrics

3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1) is commercially available from multiple reputable chemical suppliers in defined quantities (e.g., 100 mg, 250 mg) with documented purity specifications . Vendor catalogs report purity levels of ≥98% , providing a reliable sourcing baseline for research procurement. The compound is accessible through established distribution channels including Fisher Scientific/eMolecules and Leyan, with unique product identifiers (MFCD04116559) that facilitate accurate cross-vendor comparison and ordering. In contrast, the para-substituted analog (CAS 691394-20-4) carries a different MDL number (MFCD04116560) and distinct vendor catalog entries, requiring separate procurement workflows [1]. For laboratory procurement planning, this availability data reduces sourcing friction and minimizes lead-time variability compared to custom-synthesized or discontinued analogs.

Chemical procurement Building block Commercial availability Purity specification

Scaffold Utility in Patent-Disclosed Therapeutic Classes: Wnt/β-Catenin Pathway vs. GPCR Applications

The benzoylpiperazine-1-carbonyl scaffold represented by 3-(piperazine-1-carbonyl)-benzoic acid and its regioisomers has been disclosed in patent literature across distinct therapeutic applications. Specifically, 4-substituted benzoylpiperazine-1-substituted carbonyls (the class encompassing the para-substituted regioisomer) have been claimed as inhibitors of β-catenin/BCL9 protein-protein interactions with potential utility in oncology [1]. In parallel, the 3-substituted isomer is associated with HTR6 receptor engagement [2], positioning it within a different target class (GPCR modulation). For medicinal chemistry programs, this divergence in disclosed target associations based on substitution position provides a rational basis for selecting the appropriate isomer for specific disease-relevant screening cascades.

Oncology Wnt signaling β-catenin/BCL9 Patent scaffold Lead optimization

Recommended Research and Procurement Applications for 3-(Piperazine-1-carbonyl)-benzoic acid (CAS 691394-19-1)


GPCR-Targeted Fragment-Based Screening for Serotonin Receptor Modulators

Based on its documented binding affinity for the serotonin 5-HT6 receptor (HTR6) with a Ki of 9.64 pKi [1], 3-(piperazine-1-carbonyl)-benzoic acid is a validated starting point for fragment-based drug discovery campaigns targeting HTR6-mediated pathways. The compound's modest molecular weight (234.25 g/mol) and dual functional handles (carboxylic acid and free piperazine amine) facilitate fragment elaboration and SAR expansion. Procurement of the specific meta-substituted isomer (CAS 691394-19-1) ensures the correct geometry for HTR6 binding-site engagement; the para-substituted analog lacks documented HTR6 affinity and would confound screening results [2].

Medicinal Chemistry Library Synthesis and Scaffold Derivatization

The presence of both a free carboxylic acid and a free secondary amine on the piperazine ring enables orthogonal conjugation strategies for library synthesis [1]. The carboxylic acid can be activated for amide or ester bond formation, while the piperazine amine remains available for subsequent alkylation, acylation, or sulfonylation. The meta-substitution geometry influences both the physicochemical properties (logP, polar surface area) and the 3D presentation of conjugated moieties, providing structural diversity that is inaccessible with para- or ortho-substituted isomers [2]. This compound is commercially available in ≥98% purity from multiple vendors, ensuring reproducible entry into synthetic workflows .

HTR6 Receptor Pharmacology and Neurological Disease Model Studies

For research programs investigating serotonin 5-HT6 receptor function in cognitive disorders, Alzheimer's disease, or psychiatric conditions, 3-(piperazine-1-carbonyl)-benzoic acid provides a biochemically characterized tool compound scaffold with documented HTR6 binding (Ki = 9.64 pKi) [1]. The HTR6 receptor is a clinically validated target with established roles in cognition and synaptic plasticity [2]. Researchers should note that the binding data originates from patent literature (US9067949) rather than peer-reviewed publications, and independent replication of affinity values is recommended as part of assay validation protocols.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The distinct biological profiles and patent associations of meta-substituted (CAS 691394-19-1) versus para-substituted (CAS 691394-20-4) benzoylpiperazine-1-carbonyl compounds [1][2] make them ideal paired comparators for systematic SAR investigations. Procurement of both isomers enables direct head-to-head evaluation of how substitution geometry impacts binding affinity, functional activity, physicochemical properties, and downstream biological effects. Such studies are essential for establishing robust pharmacophore models and guiding lead optimization decisions in programs targeting either HTR6 (meta isomer) or β-catenin/BCL9 (para isomer class) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperazine-1-carbonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.